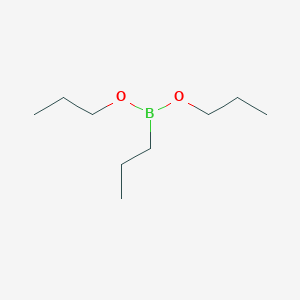
Dipropyl propylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl propylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound, with its specific structure, offers distinct advantages in certain chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with propyl alcohol in the presence of a dehydrating agent. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification.
Another method involves the use of boron trichloride and propyl alcohol. In this process, boron trichloride is reacted with propyl alcohol to form this compound, with the reaction being facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl propylboronate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boron compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dipropyl propylboronate has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Organoboron compounds, including this compound, are explored for their potential in drug development and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of polymers and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism by which dipropyl propylboronate exerts its effects is primarily through its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, for example, the boronate group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Dipropylborane: Similar in structure but differs in reactivity and applications.
Propylboronic acid: A precursor to dipropyl propylboronate with different chemical properties.
Diisopropylboronate: Another organoboron compound with distinct reactivity.
Uniqueness
This compound is unique due to its specific structure, which provides distinct advantages in certain chemical reactions, particularly in cross-coupling reactions. Its ability to form stable complexes and participate in various types of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
65727-29-9 |
|---|---|
Fórmula molecular |
C9H21BO2 |
Peso molecular |
172.08 g/mol |
Nombre IUPAC |
dipropoxy(propyl)borane |
InChI |
InChI=1S/C9H21BO2/c1-4-7-10(11-8-5-2)12-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
SKLOAGAYQVGQAL-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


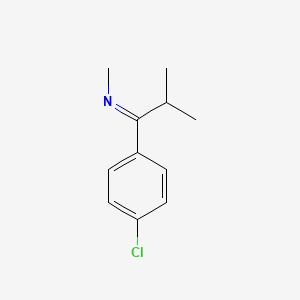
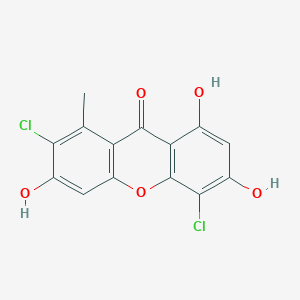
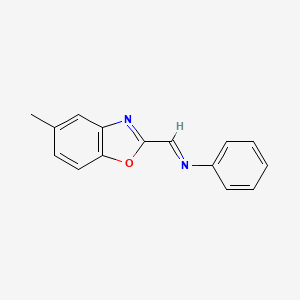
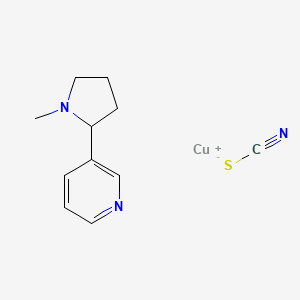
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
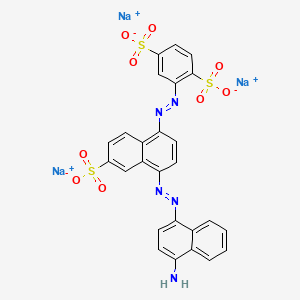
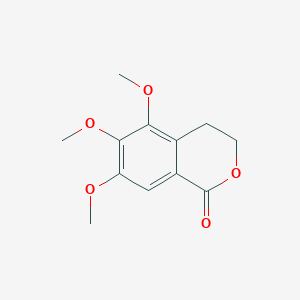





![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
